molecular formula C9H10ClNO3S B14822884 3-Chloro-5-cyclopropoxybenzenesulfonamide

3-Chloro-5-cyclopropoxybenzenesulfonamide

Cat. No.: B14822884
M. Wt: 247.70 g/mol
InChI Key: VWTKCPXCKWNFRC-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropoxybenzenesulfonamide typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Sulfonation: The amino group is then sulfonated to form the sulfonamide.

    Chlorination: The chloro group is introduced via chlorination.

    Cyclopropoxylation: Finally, the cyclopropoxy group is added through a suitable reaction, such as etherification.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Breakdown products of the sulfonamide group.

Scientific Research Applications

3-Chloro-5-cyclopropoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use as an antibiotic or other therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it may inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby exerting its antibacterial effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylphenylcarbamate: Similar structure but with a methyl group instead of a cyclopropoxy group.

    3-Chloro-5-methylphenylsulfonamide: Similar structure but with a methyl group instead of a cyclopropoxy group.

Uniqueness

3-Chloro-5-cyclopropoxybenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C9H10ClNO3S

Molecular Weight

247.70 g/mol

IUPAC Name

3-chloro-5-cyclopropyloxybenzenesulfonamide

InChI

InChI=1S/C9H10ClNO3S/c10-6-3-8(14-7-1-2-7)5-9(4-6)15(11,12)13/h3-5,7H,1-2H2,(H2,11,12,13)

InChI Key

VWTKCPXCKWNFRC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)Cl)S(=O)(=O)N

Origin of Product

United States

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